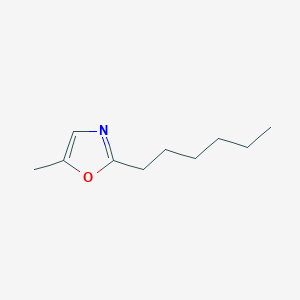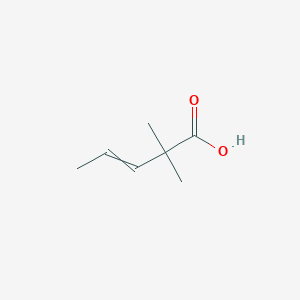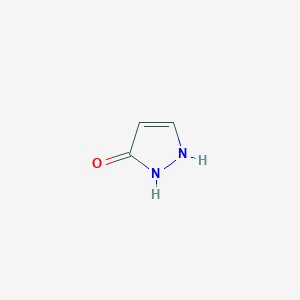
1,2-Diphénoxyethane
Vue d'ensemble
Description
PD-128483 est un médicament à petite molécule connu pour son rôle d'agoniste du récepteur de la dopamine D2. Il a été initialement développé par Parke-Davis & Co. Ltd. et a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles liés à la cocaïne . La formule moléculaire du composé est C11H15N3S, et il est également connu sous son nom chimique, thiazolo[4,5-f]quinolin-2-amine (4,5,5a,6,7,8-hexahydro-6-méthyl-, -,-2-butènedioate) .
Applications De Recherche Scientifique
PD-128483 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Chemistry: Used as a model compound in studies involving dopamine receptor agonists.
Biology: Investigated for its effects on dopamine receptors and related signaling pathways.
Medicine: Explored for its potential therapeutic use in treating cocaine-related disorders and other neurological conditions
Mécanisme D'action
Target of Action
It is known to be an intermediate formed during the sonochemical oxidation of phenoxyacetic acid and chlorophenol .
Mode of Action
It is known to be involved in the sonochemical oxidation process of phenoxyacetic acid and chlorophenol . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It is known to be an intermediate in the sonochemical oxidation process of certain compounds , suggesting it may play a role in oxidative biochemical pathways.
Result of Action
As an intermediate in the sonochemical oxidation process, it may contribute to the breakdown of certain compounds .
Analyse Biochimique
Cellular Effects
It has been suggested that 1,2-Diphenoxyethane may induce chromosome aberration in conditions with metabolic activation
Molecular Mechanism
The molecular mechanism of action of 1,2-Diphenoxyethane is not well-defined. It is known that 1,2-Diphenoxyethane is involved in the sonochemical oxidation of phenoxyacetic acid and chlorophenol
Temporal Effects in Laboratory Settings
Studies have shown that 1,2-Diphenoxyethane exhibits excitonic splitting and vibronic coupling, which are conformation-specific effects in the weak coupling limit . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Méthodes De Préparation
La synthèse du PD-128483 implique plusieurs étapes, commençant par la préparation du noyau thiazolo[4,5-f]quinoline. Ceci est généralement réalisé par une série de réactions de cyclisation impliquant des précurseurs appropriés. Les conditions réactionnelles comprennent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit désiré. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse afin d'améliorer le rendement et la pureté .
Analyse Des Réactions Chimiques
PD-128483 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs pour obtenir des formes réduites du composé.
Substitution : PD-128483 peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions appropriées.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
PD-128483 a été largement étudié pour ses applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Voici quelques-unes de ses applications notables :
Chimie : Utilisé comme composé modèle dans des études impliquant des agonistes du récepteur de la dopamine.
Biologie : Investigué pour ses effets sur les récepteurs de la dopamine et les voies de signalisation associées.
Médecine : Exploré pour son utilisation thérapeutique potentielle dans le traitement des troubles liés à la cocaïne et d'autres affections neurologiques
5. Mécanisme d'action
PD-128483 exerce ses effets en agissant comme un agoniste des récepteurs de la dopamine D2. Cette interaction conduit à l'activation des voies de signalisation en aval qui modulent diverses réponses physiologiques. Le mécanisme d'action du composé implique la liaison au récepteur de la dopamine D2, conduisant à des changements conformationnels qui déclenchent des cascades de signalisation intracellulaires .
Comparaison Avec Des Composés Similaires
PD-128483 est unique en raison de sa forte affinité et de sa sélectivité pour les récepteurs de la dopamine D2. Des composés similaires comprennent d'autres agonistes des récepteurs de la dopamine tels que :
Quinpirole : Un autre agoniste des récepteurs de la dopamine D2 avec des propriétés pharmacologiques similaires.
Bromocriptine : Un agoniste des récepteurs de la dopamine utilisé dans le traitement de la maladie de Parkinson et d'autres affections.
Comparé à ces composés, PD-128483 a été spécifiquement étudié pour son utilisation potentielle dans le traitement des troubles liés à la cocaïne, mettant en évidence son potentiel thérapeutique unique .
Propriétés
IUPAC Name |
2-phenoxyethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSGHNKDXGYELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25852-90-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-phenyl-ω-phenoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25852-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5026706 | |
| Record name | 1,2-Diphenoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Off-white powder; [Alfa Aesar MSDS] | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diphenoxyethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9614 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000314 [mmHg] | |
| Record name | 1,2-Diphenoxyethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9614 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
104-66-5 | |
| Record name | 1,2-Diphenoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diphenoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIPHENOXYETHANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diphenoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIPHENOXYETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9W31HX4AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-diphenoxyethane?
A: 1,2-Diphenoxyethane has the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol. [, ]
Q2: What is the spatial arrangement of atoms in 1,2-diphenoxyethane?
A: X-ray diffraction studies reveal that 1,2-diphenoxyethane crystallizes in two forms: flake-shaped and prismatic. The prismatic form exhibits an orthorhombic unit cell. [] The molecule itself possesses a two-fold axis of symmetry, and the OCH2CH2O group adopts a gauche conformation with an internal rotation angle of 66.9°. []
Q3: What spectroscopic techniques have been used to characterize 1,2-diphenoxyethane?
A3: Several spectroscopic techniques have been employed to characterize 1,2-diphenoxyethane. These include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR spectroscopy has been utilized to determine the structure of 1,2-diphenoxyethane oligomers. [, ]
- Fourier Transform Infrared (FTIR) spectroscopy: FTIR spectroscopy is useful in identifying functional groups and analyzing vibrational modes within the molecule. [, ]
- UV-Vis Spectroscopy: UV-Vis spectroscopy has been employed to study the electronic transitions and excited states of 1,2-diphenoxyethane, particularly in the context of its bichromophoric nature. [, , , ]
- Mass Spectrometry: This technique is crucial for determining the molecular weight and fragmentation patterns of 1,2-diphenoxyethane and its derivatives. [, ]
Q4: Does the conformation of 1,2-diphenoxyethane affect its spectroscopic properties?
A: Yes, conformational changes in 1,2-diphenoxyethane significantly influence its spectroscopic behavior, especially in the context of its excited state properties. For example, studies have shown that the two most populated conformers in a jet-cooled environment (ttt and tgt, referring to the trans/gauche orientations around the three central dihedrals) exhibit different UV and IR spectral signatures. [] Additionally, the presence of water molecules can further alter the excited state dynamics of 1,2-diphenoxyethane by influencing the coupling between its phenyl rings. [, ]
Q5: How is 1,2-diphenoxyethane synthesized?
A: 1,2-Diphenoxyethane can be synthesized via the reaction of 1,2-dibromoethane with phenol in an aqueous potassium hydroxide (KOH) solution. [] Optimizing reaction conditions such as reaction time, base concentration, and molar ratio of reactants can significantly improve the yield and purity of 1,2-diphenoxyethane. []
Q6: Can 1,2-diphenoxyethane be incorporated into polymers?
A: Yes, 1,2-diphenoxyethane is a key component in the synthesis of poly(ethylene 1,2-diphenoxyethane-p,p′-dicarboxylate) (PEET), a polyester/ether. [, ] This polymer exhibits favorable fiber-forming properties and is synthesized through the polycondensation of 1,2-diphenoxyethane-p,p′-dicarboxylic acid with ethylene glycol. []
Q7: What are the advantages of using 1,2-diphenoxyethane as a building block for polymers?
A: Incorporating 1,2-diphenoxyethane into polymers like PEET offers several benefits: [, ]
Q8: What are some applications of 1,2-diphenoxyethane?
A8: Beyond its use in polymer synthesis, 1,2-diphenoxyethane has shown potential in other applications:
- Catalyst enhancer: 1,2-Diphenoxyethane can act as an efficient ether additive in molybdenum-catalyzed alkyne metathesis reactions. Notably, its presence significantly enhances the reaction rate under mild conditions. []
- Solid-state electrochemical luminescence (SSECL) devices: Doping the light-emitting layer of SSECL devices with 1,2-diphenoxyethane can significantly enhance luminescence efficiency. This improvement is attributed to changes in the layer's crystallinity and resistivity. []
Q9: Have computational methods been applied to study 1,2-diphenoxyethane?
A9: Yes, computational chemistry plays a vital role in understanding the conformational preferences and excited state dynamics of 1,2-diphenoxyethane. For instance:
- Conformational analysis: Density functional theory (DFT) calculations, particularly using the M05-2X functional, have been employed to explore the conformational energy landscape of 1,2-diphenoxyethane and its complexes with water. [, ] These calculations assist in identifying stable conformers and understanding the factors governing their relative populations.
- Modeling vibrational spectra: Computational methods, such as those incorporating reduced dimension Hamiltonians, have proven effective in simulating the complex CH stretch region of the infrared spectrum of 1,2-diphenoxyethane. These simulations help disentangle the effects of Fermi resonance and provide insights into vibrational coupling within the molecule. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,9-Dibromonaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B93545.png)


![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B93549.png)



